Sirofluor
Overview
Description
Sirofluor is a chemically defined fluorochrome derived from aniline blue. It is primarily used for the histochemical detection of callose in plant tissues. Callose is a β-glucan polysaccharide that plays a crucial role in plant cell wall reinforcement and response to pathogen attack. This compound exhibits strong fluorescence when it complexes with (1 → 3)-β-glucans, making it a valuable tool in plant biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sirofluor is synthesized from aniline blue through a series of chemical reactions. The structure of this compound is sodium 4,4’-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulphonate . The synthesis involves the isolation of the fluorochrome from a commercial sample of aniline blue, followed by confirmation of its structure through various analytical techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of the compound using the same principles as the laboratory synthesis. This includes the isolation and purification of the fluorochrome from aniline blue, ensuring high purity and consistency for commercial use .
Chemical Reactions Analysis
Types of Reactions
Sirofluor primarily undergoes complexation reactions with polysaccharides. It forms strong fluorescent complexes with (1 → 3)-β-glucans, while showing weaker fluorescence with other glucans such as amylose and lichenin .
Common Reagents and Conditions
The complexation reactions of this compound with polysaccharides typically occur in aqueous unbuffered solutions. The fluorescence is induced under specific conditions, such as embedding in JB-4 resin and sectioning .
Major Products Formed
The major product formed from the reaction of this compound with (1 → 3)-β-glucans is a fluorescent complex that exhibits brilliant yellow fluorescence. This property is utilized in fluorescence microscopy to detect callose deposits in plant tissues .
Scientific Research Applications
Sirofluor has a wide range of applications in scientific research, particularly in the fields of plant biology and histochemistry. Some of its key applications include:
Histochemical Detection of Callose: this compound is extensively used to detect callose deposits in plant tissues.
Fluorescence Microscopy: The strong fluorescence of this compound complexes with (1 → 3)-β-glucans makes it an excellent tool for fluorescence microscopy, allowing researchers to visualize and study the distribution of callose in plant cells.
Plant Pathology: this compound is used to investigate the role of callose in plant defense mechanisms against pathogens.
Mechanism of Action
Sirofluor exerts its effects by forming fluorescent complexes with (1 → 3)-β-glucans in plant cell walls. The mechanism involves the binding of this compound to the β-glucan chains, resulting in strong fluorescence that can be detected using fluorescence microscopy . This interaction is highly specific to (1 → 3)-β-glucans, making this compound a valuable tool for studying callose in plant tissues .
Comparison with Similar Compounds
Sirofluor is unique in its strong fluorescence with (1 → 3)-β-glucans compared to other fluorochromes. Similar compounds include:
Calcofluor White: Another fluorochrome used for staining β-glucans, but it exhibits different fluorescence properties and is less specific to (1 → 3)-β-glucans.
Pontamine Fast Scarlet 4B: A fluorochrome used for staining cellulose and other polysaccharides, but it does not exhibit the same specificity for (1 → 3)-β-glucans as this compound.
This compound’s specificity and strong fluorescence with (1 → 3)-β-glucans make it a preferred choice for detecting callose in plant tissues.
Properties
IUPAC Name |
4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXZHGYNLRGQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701005565 | |
Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85137-47-9 | |
Record name | 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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